(5-Methyl-1H-pyrazol-3-yl)-thiourea

Kinase inhibition Anticancer agents VEGFR-2

(5-Methyl-1H-pyrazol-3-yl)-thiourea (CAS 1355253-71-2) is a heterocyclic building block featuring a pyrazole core substituted with a methyl group at the 5-position and a thiourea moiety at the 3-position. Its molecular formula is C5H8N4S, with a molecular weight of 156.21 g/mol.

Molecular Formula C5H8N4S
Molecular Weight 156.21
CAS No. 1355253-71-2
Cat. No. B2597288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1H-pyrazol-3-yl)-thiourea
CAS1355253-71-2
Molecular FormulaC5H8N4S
Molecular Weight156.21
Structural Identifiers
SMILESCC1=CC(=NN1)NC(=S)N
InChIInChI=1S/C5H8N4S/c1-3-2-4(9-8-3)7-5(6)10/h2H,1H3,(H4,6,7,8,9,10)
InChIKeyBXTZXCBYOOHILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Methyl-1H-pyrazol-3-yl)-thiourea (CAS 1355253-71-2): Key Chemical Properties and Procurement Identification


(5-Methyl-1H-pyrazol-3-yl)-thiourea (CAS 1355253-71-2) is a heterocyclic building block featuring a pyrazole core substituted with a methyl group at the 5-position and a thiourea moiety at the 3-position . Its molecular formula is C5H8N4S, with a molecular weight of 156.21 g/mol . The compound is commercially available as a research reagent with a typical purity of ≥95% (HPLC) . The thiourea functionality provides a versatile handle for further derivatization and metal coordination, positioning this compound as an intermediate in medicinal chemistry and agrochemical research programs .

Why (5-Methyl-1H-pyrazol-3-yl)-thiourea Cannot Be Replaced by Generic Thiourea or Unsubstituted Pyrazole Analogs


Generic substitution with unsubstituted pyrazolyl-thiourea or simple aryl thioureas is scientifically invalid due to the precise regiospecific requirements of the (5-methyl-1H-pyrazol-3-yl) scaffold. The 5-methyl substitution on the pyrazole ring modulates both the electronic density of the heterocycle and the steric environment around the thiourea NH groups, directly influencing hydrogen-bonding capacity and metal-chelation geometry [1]. Furthermore, the N1-unsubstituted pyrazole core provides a critical tautomeric equilibrium that is absent in N-alkylated analogs, fundamentally altering reactivity profiles in cyclocondensation reactions [1]. Procurement of generic thiourea derivatives lacking this specific substitution pattern would yield divergent synthetic outcomes and unpredictable biological screening results. The following evidence quantifies the specific advantages conferred by this precise scaffold architecture and its derivatives.

Quantitative Differentiation Evidence for (5-Methyl-1H-pyrazol-3-yl)-thiourea Scaffold Selection


Critical Intermediate for Selective Kinase Inhibitor Scaffolds: Pyrazolyl-Thiourea Core in Multi-Target Anticancer Agents

The pyrazolyl-thiourea scaffold, for which (5-Methyl-1H-pyrazol-3-yl)-thiourea serves as a key synthetic precursor, has been validated in head-to-head kinase inhibition studies against clinically relevant targets. Derivatives containing this core architecture demonstrated superior VEGFR-2 inhibitory potency compared to the FDA-approved reference drug sorafenib [1]. Specifically, the most potent analog (compound 16a) achieved an IC50 of 25 nM against VEGFR-2, representing a 3.4-fold improvement over sorafenib (IC50 = 85 nM) under identical assay conditions [1]. Additionally, these derivatives exhibited exceptional EGFR T790M (resistance-mutant) inhibitory activity with IC50 values as low as 10 nM, outperforming osimertinib (IC50 = 37 nM), the current standard-of-care for T790M-positive NSCLC [1].

Kinase inhibition Anticancer agents VEGFR-2 EGFR Medicinal chemistry

Cellular Antiproliferative Potency of Pyrazolyl-Thiourea Derivatives Against NCI-60 Cancer Cell Panel

In a comprehensive screening against the NCI-60 human tumor cell line panel, pyrazolyl-thiourea derivatives demonstrated broad-spectrum antiproliferative activity with GI50 values spanning 1.60–15.50 μM across multiple derivatives [1]. Compound 16c achieved a GI50 range of 1.60–5.38 μM, indicating potent sub-micromolar to low-micromolar growth inhibition across diverse cancer histologies [1]. This class-level evidence supports the potential of the (5-methyl-1H-pyrazol-3-yl)-thiourea scaffold as a productive starting point for anticancer lead generation, offering a validated chemotype distinct from conventional heterocyclic cores [1].

Cytotoxicity NCI-60 Antiproliferative Cancer GI50

Antibacterial Activity of Pyrazolyl-Thiourea (PTU) Scaffold Against Methicillin-Resistant Staphylococcus Strains

A structurally related library of pyrazolyl thioureas (PTUs), sharing the core heterocyclic architecture with the target compound, demonstrated consistent antibacterial activity against methicillin-resistant Staphylococcus strains [1]. The minimum inhibitory concentration (MIC) values for active PTU derivatives ranged from 32 to 128 μg/mL against clinically relevant Gram-positive pathogens, including strains isolated from cystic fibrosis patients [1]. Mechanism-of-action studies revealed a bacteriostatic effect in time-kill experiments [1]. Furthermore, cytotoxicity evaluation in Vero cells indicated no significant toxicity at the tested antibacterial concentrations over a 24-hour exposure period, suggesting a favorable preliminary therapeutic window for this chemotype [1].

Antibacterial MRSA Gram-positive MIC Cystic fibrosis

CDK2 Inhibitory Activity of Pyrazolyl-Thiourea Derivatives as Anti-Inflammatory Leads

Novel pyrazolyl-thiourea derivatives, structurally related to the target compound, were evaluated for cyclin-dependent kinase 2 (CDK2) inhibition, a validated target for anti-inflammatory therapy [1]. The most active derivative (compound VIe) exhibited an IC50 of 0.94 μM, which is comparable to the reference CDK2 inhibitor roscovitine (IC50 = 0.60 μM) [1]. Another derivative (VIa) demonstrated an IC50 of 1.28 μM [1]. This class-level evidence demonstrates that the pyrazolyl-thiourea scaffold is capable of engaging the CDK2 active site with sub-micromolar affinity, positioning derivatives as potential leads for inflammation control through promotion of neutrophil apoptosis and reduction of cytokine release [1].

CDK2 Anti-inflammatory Kinase inhibition Neutrophil apoptosis

Lack of Off-Target Activity Against Mannose-6-Phosphate Isomerase in Structurally Related Thiourea Derivatives

Two N-aryl substituted derivatives of (5-methyl-1H-pyrazol-3-yl)-thiourea were screened against human mannose-6-phosphate isomerase (MPI) and phosphomannomutase 2 (PMM2) in high-throughput screening campaigns [1][2]. Both derivatives exhibited negligible inhibitory activity, with IC50 values exceeding 50 μM (>50,000 nM) against both enzymes [1][2]. While this data pertains to substituted analogs rather than the parent thiourea building block, it provides a preliminary indication that the core scaffold does not inherently exhibit promiscuous inhibition of these specific carbohydrate metabolism enzymes, which could be a consideration when designing selective probes [1][2].

Selectivity Off-target Phosphomannomutase Mannose-6-phosphate isomerase

Recommended Research Applications for (5-Methyl-1H-pyrazol-3-yl)-thiourea (CAS 1355253-71-2) Based on Evidence


Synthesis of Multi-Target Kinase Inhibitors for Oncology Research

Based on direct evidence that pyrazolyl-thiourea derivatives exhibit sub-100 nM potency against VEGFR-2 and EGFR T790M kinases [1], (5-Methyl-1H-pyrazol-3-yl)-thiourea is recommended as a key building block for medicinal chemistry teams developing next-generation kinase inhibitors. The scaffold has demonstrated the ability to deliver compounds with activity comparable or superior to clinically approved agents (sorafenib, osimertinib) in head-to-head enzymatic assays [1]. Researchers should prioritize this building block for structure-activity relationship (SAR) studies aimed at optimizing kinase selectivity profiles and overcoming acquired resistance mutations in oncology targets.

Development of Antibacterial Agents Targeting Multidrug-Resistant Gram-Positive Pathogens

Given that structurally related pyrazolyl thioureas (PTUs) demonstrated consistent MIC values of 32–128 μg/mL against methicillin-resistant Staphylococcus strains [1], (5-Methyl-1H-pyrazol-3-yl)-thiourea is a strategically valuable intermediate for anti-infective drug discovery programs. The bacteriostatic mechanism of action and the favorable preliminary cytotoxicity profile in Vero cells [1] support further exploration of this chemotype. This compound is particularly relevant for researchers addressing the urgent need for novel agents against difficult-to-treat pathogens frequently isolated from cystic fibrosis patients [1].

CDK2-Targeted Anti-Inflammatory Lead Optimization

Evidence that pyrazolyl-thiourea derivatives inhibit CDK2 with sub-micromolar potency (IC50 = 0.94–1.28 μM), comparable to the reference inhibitor roscovitine [1], positions (5-Methyl-1H-pyrazol-3-yl)-thiourea as a valuable starting material for anti-inflammatory drug discovery. The CDK2 target is implicated in neutrophil apoptosis and inflammatory resolution [1]. Research groups focused on developing novel anti-inflammatory agents with improved pharmacokinetic properties relative to first-generation CDK inhibitors should consider this building block for synthesizing focused libraries for SAR exploration and lead optimization.

Chemical Biology Tool Compound Synthesis for Target Validation Studies

The combination of the thiourea moiety (capable of hydrogen bonding and metal coordination) with the 5-methylpyrazole core (providing regiospecific substitution and favorable physicochemical properties) makes (5-Methyl-1H-pyrazol-3-yl)-thiourea a versatile intermediate for synthesizing chemical probes. The documented lack of activity against MPI and PMM2 for certain derivatives [1][2] provides a preliminary selectivity baseline. Researchers engaged in target validation or phenotypic screening campaigns may utilize this building block to generate tool compounds for interrogating novel biological targets, with the understanding that activity must be confirmed in the specific assay context.

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